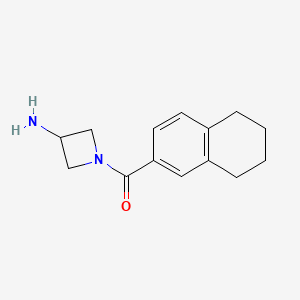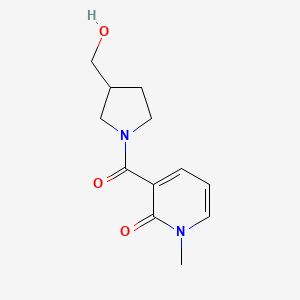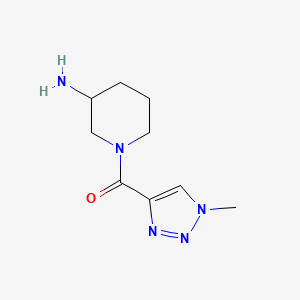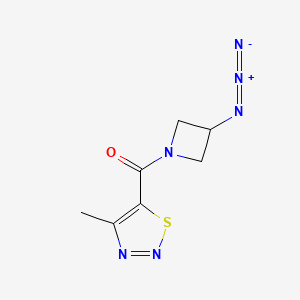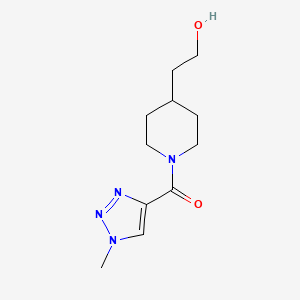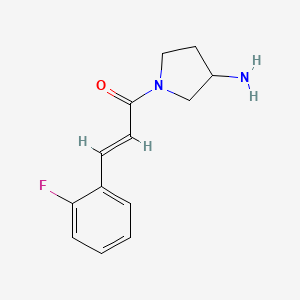
2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Vue d'ensemble
Description
“2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
The molecular structure of piperidine-containing compounds, such as “2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid”, is crucial for their function. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis and Structural Studies
A series of benzamide derivatives, including those related to 2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid, were synthesized and structurally characterized, revealing potential applications in identifying binding sites for allosteric modulators of certain receptors. This includes implications for the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, which is critical in synaptic transmission and plasticity (Wu et al., 2014).
Potential Antipsychotic Effects
Research on compounds structurally similar to 2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid, like YKP1447, has shown promising "atypical" antipsychotic properties, indicating potential applications in treating psychiatric disorders. These compounds exhibit selective binding to certain serotonin and dopamine receptors, suggesting a unique profile with fewer side effects compared to traditional antipsychotic medications (Dong et al., 2009).
Lipid Regulation and Potential Anti-Diabetic Effects
Compounds with piperidine moieties, akin to 2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid, have shown significant activities in decreasing triglycerides, cholesterol, and blood sugar levels in preclinical models. This points towards their potential use in treating metabolic disorders like diabetes and hyperlipidemia (Komoto et al., 2000).
Anticholinesterase Activity
Piperidine derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is a key therapeutic target in treating Alzheimer's disease and other cognitive disorders. Certain piperidine derivatives have shown potent inhibitory effects on AChE, potentially offering a new avenue for antidementia treatments (Sugimoto et al., 1990).
Mécanisme D'action
The mechanism of action of piperidine-containing compounds is diverse and depends on their specific structure and the biological system they interact with . For example, some piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Orientations Futures
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in the field of piperidine-containing compounds like “2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid” are likely to involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-8-10-4-3-7-15(9-10)12-6-2-1-5-11(12)13(16)17/h1-2,5-6,10H,3-4,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSNTGNLHDCDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







